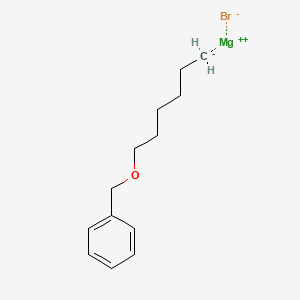
6-(Benzyloxy)hexylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)hexylmagnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a versatile reagent that plays a crucial role in forming carbon-carbon bonds, making it valuable in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-(Benzyloxy)hexylmagnesium bromide is typically prepared by reacting magnesium turnings with 6-(benzyloxy)hexyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Benzyloxy)hexylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It adds to electrophiles such as carbonyl compounds (aldehydes, ketones, esters) to form alcohols or carboxylic acids.
Reduction Reactions: It can reduce certain functional groups like ketones, esters, and nitriles to form alcohols or amines.
Common Reagents and Conditions:
Electrophiles: Carbonyl compounds (aldehydes, ketones, esters)
Solvents: Anhydrous THF or diethyl ether
Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control the exothermic nature of the reaction
Major Products:
Alcohols: Formed by the addition of this compound to aldehydes or ketones
Carboxylic Acids: Formed by the addition to esters followed by hydrolysis
Applications De Recherche Scientifique
6-(Benzyloxy)hexylmagnesium bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)hexylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack.
Comparaison Avec Des Composés Similaires
Hexylmagnesium bromide: Similar in structure but lacks the benzyloxy group.
Octylmagnesium bromide: Similar Grignard reagent with a longer carbon chain.
Phenylmagnesium bromide: Contains a phenyl group instead of a hexyl chain.
Uniqueness: 6-(Benzyloxy)hexylmagnesium bromide is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.
Propriétés
IUPAC Name |
magnesium;hexoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;;/h5-7,9-10H,1-4,8,11-12H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIWMUWQSWJUHY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b]thiophen-2-ylmagnesium bromide](/img/structure/B6317450.png)



![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)





